

2,4,6-trimethylbenzonitrile molecular weight and formula

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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An In-Depth Technical Guide to **2,4,6-Trimethylbenzonitrile** for Research and Development

Introduction

2,4,6-Trimethylbenzonitrile, also known by synonyms such as Mesitotrile and Cyanomesitylene, is an aromatic organic compound with significant utility in synthetic chemistry.[1][2][3] Characterized by a benzonitrile core substituted with three methyl groups at the 2, 4, and 6 positions, this molecule serves as a versatile building block in the development of more complex chemical entities.[4] Its unique steric and electronic properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its core properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research context. The identity and key quantitative data for **2,4,6-trimethylbenzonitrile** are summarized below.

Chemical Identity and Properties

The essential identifiers and physicochemical properties of **2,4,6-trimethylbenzonitrile** are consolidated in the following table for ease of reference.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₁ N	[1][2][3][5][6]
Molecular Weight	145.20 g/mol	[1][2][3][6]
IUPAC Name	2,4,6-trimethylbenzonitrile	[1]
CAS Number	2571-52-0	[1][2][5]
Common Synonyms	Mesitronitrile, Cyanomesitylene, 2-Cyano-1,3,5-trimethylbenzene	[1][2][3]
Appearance	Off-white crystalline solid	[4]
Storage Temperature	2°C - 8°C	[3]

Structural Representation

The structure of **2,4,6-trimethylbenzonitrile** consists of a central benzene ring bonded to a nitrile (-C≡N) functional group. Three methyl (-CH₃) groups are substituted on the ring at positions 2, 4, and 6, ortho and para to the nitrile group. This substitution pattern creates steric hindrance around the nitrile group, which can influence its reactivity in nucleophilic substitution reactions and makes it a unique building block in targeted synthesis.[3]

Synthesis and Mechanistic Insights

The synthesis of **2,4,6-trimethylbenzonitrile** is a foundational process for its subsequent use. While several routes exist, a common and reliable method involves the dehydration of 2,4,6-trimethylbenzamide. This pathway is often chosen due to the accessibility of the starting amide and the efficiency of modern dehydrating agents.

Common Synthetic Pathway: Dehydration of 2,4,6-trimethylbenzamide

The conversion of a primary amide to a nitrile is a classic transformation in organic synthesis. The mechanism involves the removal of a water molecule from the amide functional group. This is typically achieved by treating the amide with a potent dehydrating agent, such as

phosphorus pentoxide (P_2O_5), thionyl chloride ($SOCl_2$), or trifluoroacetic anhydride. The choice of reagent is critical; a strong dehydrating agent is required to drive the equilibrium towards the product, ensuring a high yield of the desired nitrile.

Experimental Protocol: Synthesis from 2,4,6-trimethylbenzaldehyde

This protocol outlines the synthesis of **2,4,6-trimethylbenzonitrile** starting from the corresponding aldehyde, proceeding through an oxime intermediate. This is a standard, self-validating laboratory procedure.

Step 1: Synthesis of 2,4,6-trimethylbenzaldehyde Oxime

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4,6-trimethylbenzaldehyde in 100 mL of ethanol.
- To this solution, add 7.5 g of hydroxylamine hydrochloride followed by 10.0 g of sodium acetate.
- Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
- The precipitated oxime is collected by vacuum filtration, washed with water, and dried under vacuum.

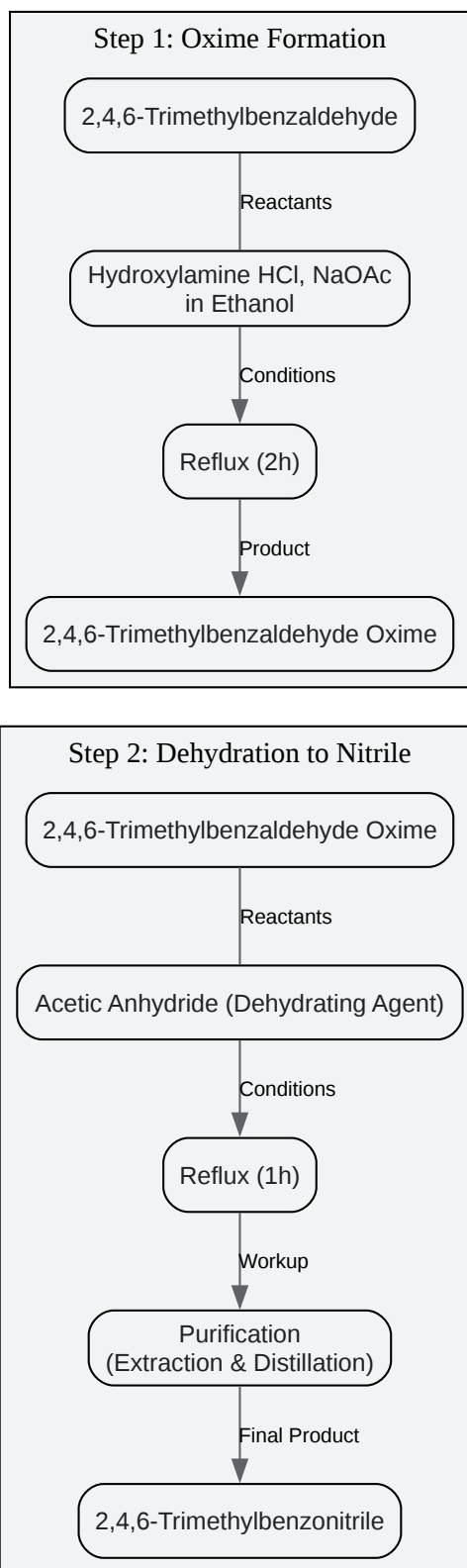
Step 2: Dehydration of the Oxime to **2,4,6-trimethylbenzonitrile**

- In a dry 100 mL round-bottom flask, place the dried 2,4,6-trimethylbenzaldehyde oxime (5.0 g).
- Add 20 mL of a dehydrating agent, such as acetic anhydride.
- Gently heat the mixture to reflux for 1 hour. The oxime will dissolve as the reaction proceeds.

- Cool the mixture and carefully pour it onto crushed ice to hydrolyze the excess acetic anhydride.
- The crude **2,4,6-trimethylbenzonitrile** will separate as a solid or oil. Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or distillation to yield pure **2,4,6-trimethylbenzonitrile**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2,4,6-trimethylbenzonitrile** from its corresponding aldehyde.



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Caption: A two-step synthesis workflow for **2,4,6-trimethylbenzonitrile**.

Applications in Drug Development and Chemical Synthesis

The utility of **2,4,6-trimethylbenzonitrile** extends across multiple scientific domains, primarily as a chemical intermediate.

Role as a Pharmaceutical Building Block

Nitrile-containing compounds are prevalent in pharmaceuticals, with over 30 such drugs currently prescribed for a wide range of conditions.^[7] The nitrile group is a versatile pharmacophore that can participate in key binding interactions with biological targets.^[7]

Specifically, substituted benzonitriles like **2,4,6-trimethylbenzonitrile** serve as foundational scaffolds. In drug discovery, the introduction of fluorine atoms to such rings can enhance metabolic stability and binding affinity.^[8] While this compound is not fluorinated, it serves as a lipophilic, sterically defined building block onto which other functional groups can be introduced to modulate a candidate molecule's pharmacokinetic and pharmacodynamic profiles. Its use as a precursor allows for the construction of novel active pharmaceutical ingredients (APIs).^{[4][8]}

Intermediate in Agrochemicals and Materials Science

Beyond pharmaceuticals, **2,4,6-trimethylbenzonitrile** is utilized in the agrochemical industry for the synthesis of pesticides.^[4] Its stable structure allows for its incorporation into larger molecules designed for specific biological activity. It also serves as a precursor in the preparation of other nitrile compounds through various chemical transformations.^{[4][9]}

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on standard Safety Data Sheet (SDS) information.

Hazard Identification

While a comprehensive risk assessment should be performed before use, **2,4,6-trimethylbenzonitrile** is generally associated with the following hazards:

- May cause skin and serious eye irritation.^[10]

- May be harmful if swallowed or in contact with skin.[\[11\]](#)[\[12\]](#)
- May cause respiratory irritation.[\[10\]](#)

Recommended Handling Procedures

All personal contact, including inhalation, should be avoided.[\[13\]](#)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety glasses or goggles.[\[10\]](#)[\[13\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[\[11\]](#)[\[13\]](#)
 - Respiratory Protection: If dust or aerosols may be generated, use an approved respirator.[\[12\]](#)
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[12\]](#)[\[13\]](#)

Storage and Disposal

- Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[\[12\]](#)[\[13\]](#)[\[14\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[11\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[\[10\]](#)[\[11\]](#)

Conclusion

2,4,6-Trimethylbenzonitrile is a valuable and versatile chemical intermediate with a well-defined molecular profile. Its utility as a building block in the pharmaceutical and agrochemical industries is rooted in its unique structure. A thorough understanding of its properties, synthetic routes, and safety protocols enables researchers and drug development professionals to effectively and safely leverage this compound in their pursuit of novel chemical entities.

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